![molecular formula C17H19N7O B5542973 2-anilino-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5542973.png)
2-anilino-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-5-pyrimidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-anilino-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-5-pyrimidinecarboxamide often involves reactions of specific enaminones with arylguanidinium nitrates or similar reagents. For example, compounds with a structure related to our compound of interest have been obtained by reacting benzimidazole-substituted enaminones with arylguanidinium nitrates (Determann et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), mass spectrometry (MS), and X-ray crystallography. These methods provide insights into the geometric parameters and spectral data, confirming the structural composition of the synthesized compounds (Ranjbar‐Karimi et al., 2010).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, leading to the formation of different derivatives with potential biological activities. For instance, heating certain triazole derivatives in specific conditions can lead to rearrangements and the formation of pyrimidine derivatives, illustrating the chemical versatility of the core structure (Sutherland & Tennant, 1971).
Scientific Research Applications
Organic Synthesis Applications
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, such as 1,2,4-triazolo[1,5-c]pyrimidines, from enamino nitriles through O-ethylformimide intermediates demonstrates the chemical versatility of related pyrimidine derivatives. These compounds are of interest due to their potential pharmacological properties (Wamhoff et al., 1993).
Medicinal Chemistry Applications
Antiproliferative Activity
Some derivatives of pyrimidine, specifically 2-anilino-4-(benzimidazol-2-yl)-pyrimidines, have been synthesized and shown to inhibit cancer-related protein kinases, demonstrating antiproliferative activity against several cancer cell lines. This highlights the compound's potential as a scaffold for developing multikinase inhibitors with anticancer properties (Determann et al., 2012).
Supramolecular Chemistry Applications
Hydrogen-bonded Supramolecular Assemblies
The study of pyrimidine derivatives in forming hydrogen-bonded supramolecular assemblies emphasizes their utility in constructing complex molecular architectures. These structures are analyzed for their potential in various applications, including molecular recognition and catalysis (Fonari et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-anilino-N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O/c1-2-24-12-21-23-15(24)8-9-18-16(25)13-10-19-17(20-11-13)22-14-6-4-3-5-7-14/h3-7,10-12H,2,8-9H2,1H3,(H,18,25)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUOTGBRUZFGJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1CCNC(=O)C2=CN=C(N=C2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-5-pyrimidinecarboxamide |
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